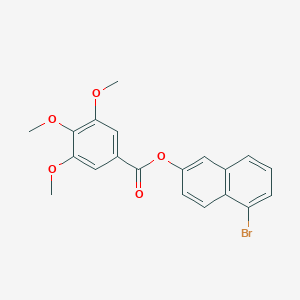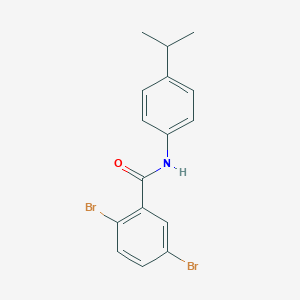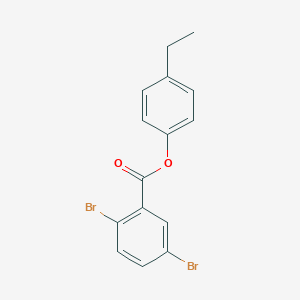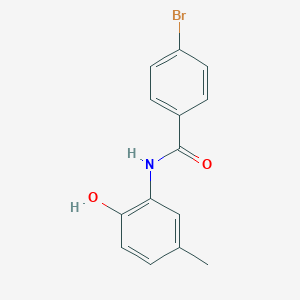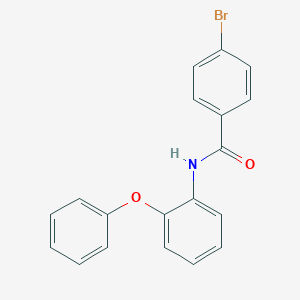![molecular formula C21H18O4S B290650 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate in lab experiments is its low toxicity, making it a safe compound to work with. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
The potential applications of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate are vast, and there are several areas of research that can be explored in the future. Some of the future directions include:
1. Further studies on the mechanism of action of the compound to better understand its effects on inflammation and oxidative stress.
2. Development of new drug formulations that can increase the solubility of the compound in water, making it easier to work with in various assays.
3. Exploration of the potential of the compound in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
4. Investigation of the potential of the compound in the development of new biomaterials with anti-inflammatory and antioxidant properties.
Conclusion
In conclusion, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate is a promising compound with potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and explore its potential in the development of new drugs and biomaterials.
Synthesemethoden
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate involves the reaction between 4-(bromomethyl)phenol and 4-mercaptophenyl ethyl ether in the presence of a base. The resulting compound is then esterified with ethyl 2-bromo benzoate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C21H18O4S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O4S/c1-2-24-20-6-4-3-5-19(20)21(23)25-16-9-13-18(14-10-16)26-17-11-7-15(22)8-12-17/h3-14,22H,2H2,1H3 |
InChI-Schlüssel |
HOESWCQLUOVMGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
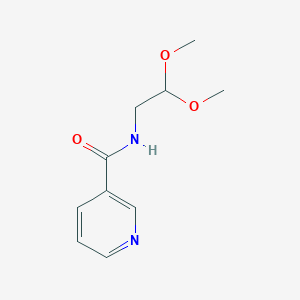
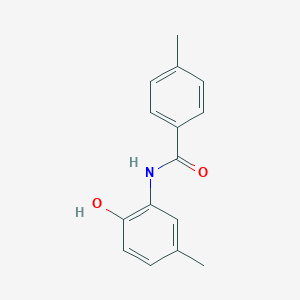
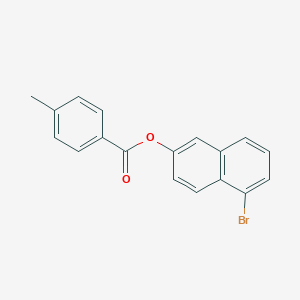

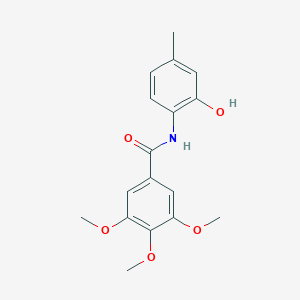
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
